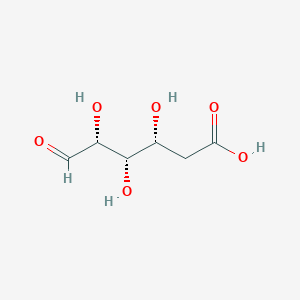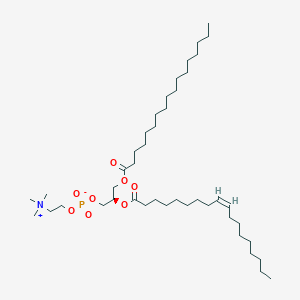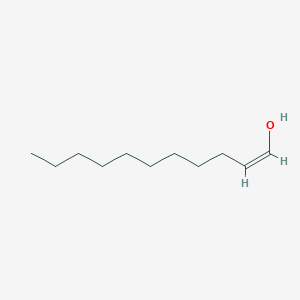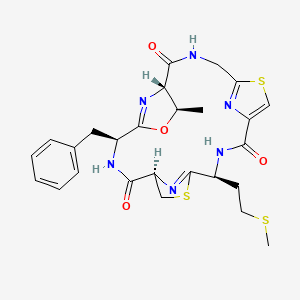
5-deoxy-D-glucuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-deoxy-D-glucuronic acid is the 5-deoxygenated analogue of D-glucuronic acid. It derives from a D-glucuronic acid. It is a conjugate acid of a 5-deoxy-D-glucuronate.
Applications De Recherche Scientifique
Biocatalytic Production of Glucuronic Acid
Glucuronic acid, an important biochemical, finds wide applications in the food and medical industries. The expression of myo-inositol oxygenase (MIOX) gene in Escherichia coli and the use of whole cells harboring MIOX as a biocatalyst have shown promising results in converting myo-inositol to glucuronic acid. This novel process presents an environmentally friendly and efficient method for glucuronic acid production, potentially utilizing agricultural byproducts as raw materials (Zheng et al., 2014).
Optimization of Glucuronic Acid Production
Further advancements in the biocatalytic production of glucuronic acid involve the overexpression of diverse MIOX-encoding genes from various organisms in Escherichia coli. A study highlighted the successful expression of a novel MIOX from Thermothelomyces thermophila, which showed high specific activity and efficient conversion of myo-inositol to glucuronic acid. Modifications such as the inactivation of uxaC from the Escherichia coli genome helped in inhibiting the degradation of glucuronic acid, leading to high production levels in a bioreactor setup (Teng et al., 2019).
Synthesis of Glucuronic Acid Esters
Glucuronic acid esters have been prepared for various applications including surface-active compounds and bioactive molecules. The use of Lewis-acidic polyoxometalates as reusable catalysts under microwave irradiation has been explored for the synthesis of glucuronic acid esters. This approach is considered eco-friendly and allows the recovery of the catalyst, reducing waste and environmental impact (Bosco et al., 2010).
Glucuronic Acid in Kombucha Production
The production of glucuronic acid-enriched kombucha involves the symbiosis between yeast and acetic acid bacteria. The optimization of the initial combination ratio between specific strains of yeast and bacteria can lead to high levels of glucuronic acid, enhancing the detoxifying properties of kombucha. This research provides insights into controlling and enhancing glucuronic acid production during kombucha fermentation (Nguyen et al., 2015).
Redox Chemistry of Glucuronic Acid
Studies have explored the redox reaction of D-glucuronic acid with chromium compounds, revealing the formation of intermediate species such as Cr(IV) and Cr(V). Understanding the redox chemistry of glucuronic acid can provide valuable insights into its interactions and stability in various chemical environments (González et al., 2010).
Metabolic Pathways Involving Glucuronic Acid
Investigations into the catabolism of D-glucuronic acid in fungi have identified key enzymes and metabolic pathways. These studies contribute to our understanding of how saprotrophic microorganisms, including fungi, metabolize D-glucuronic acid, which occurs in plant cell wall polysaccharides (Kuivanen et al., 2017).
Propriétés
Nom du produit |
5-deoxy-D-glucuronic acid |
|---|---|
Formule moléculaire |
C6H10O6 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(3R,4S,5R)-3,4,5-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h2-4,6,8-9,12H,1H2,(H,10,11)/t3-,4+,6+/m1/s1 |
Clé InChI |
HPITTXOWHLWIEK-IWGUZYHVSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)





![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)

![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)